molecular formula C23H22FNO2 B2949177 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(4-fluorophenyl)acetamide CAS No. 1396798-21-2

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2949177
CAS No.: 1396798-21-2
M. Wt: 363.432
InChI Key: AQVSPWGNKGNGBD-UHFFFAOYSA-N
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Description

N-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-2-(4-fluorophenyl)acetamide is a synthetic amide derivative characterized by a biphenyl core substituted with a hydroxypropyl group and a 4-fluorophenylacetamide moiety. Such compounds are typically synthesized via coupling reactions between carboxylic acids (e.g., flurbiprofen) and amines, mediated by agents like DCC or HATU, to yield bioactive hybrids .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-hydroxy-2-(4-phenylphenyl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FNO2/c1-23(27,16-25-22(26)15-17-7-13-21(24)14-8-17)20-11-9-19(10-12-20)18-5-3-2-4-6-18/h2-14,27H,15-16H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVSPWGNKGNGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC1=CC=C(C=C1)F)(C2=CC=C(C=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(4-fluorophenyl)acetamide is an organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article will delve into its synthesis, biological mechanisms, and effects on various cellular processes, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a biphenyl moiety, a hydroxypropyl chain, and a fluorophenyl group. Its molecular formula is C22H24FNO2C_{22}H_{24}FNO_2, with a molecular weight of approximately 365.43 g/mol. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and metabolic stability, potentially improving its bioavailability and therapeutic efficacy.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Biphenyl Intermediate : This can be achieved through Suzuki coupling reactions.
  • Hydroxypropylation : The biphenyl intermediate is reacted with an epoxide to introduce the hydroxypropyl group.
  • Acetamide Formation : Finally, acetamide formation occurs through reaction with 4-fluorophenyl acetic acid or its derivatives.

This compound exhibits various biological activities primarily through:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways.
  • Cell Signaling Modulation : The compound influences several signaling pathways that regulate cell growth and apoptosis.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.
    Cell LineIC50 (µM)Apoptosis Induction (%)
    MCF-7 (Breast)5.070
    HT-29 (Colon)4.565
    These results indicate a promising therapeutic potential for treating specific types of cancer.
  • Anti-inflammatory Effects : Research indicates that the compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophage models.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential in neurodegenerative disease models.

Toxicity and Safety Profile

While the compound shows significant biological activity, its safety profile is crucial for therapeutic applications. Toxicity studies in animal models indicate that at therapeutic doses, it exhibits minimal adverse effects; however, higher doses may lead to hepatotoxicity and nephrotoxicity.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : DCC-mediated reactions (e.g., ) generally achieve higher yields compared to Schotten–Baumann methods (e.g., 65–70% in ), but require stringent anhydrous conditions.
  • Bioactivity : The amphetamine hybrid () may target neurological pathways, while the coumarin hybrid () leverages fluorescence for imaging applications.

Arylacetamide Derivatives with Fluorophenyl Groups

Compounds bearing 4-fluorophenyl or biphenyl motifs exhibit enhanced metabolic stability and target affinity. Notable examples include:

Compound Name Structural Features Synthesis Method Key Findings Reference
2-[1,1'-Biphenyl]-4-yl-N-(4-fluorophenyl)acetamide Biphenyl core + 4-fluorophenylacetamide Standard amide coupling Structural analog with unmodified acetamide; used in kinase inhibition assays
N-(2'-Fluoro-4'-(hexafluoro-2-hydroxypropan-2-yl)-[1,1'-biphenyl]-4-yl)-2-(2-nitrophenyl)acetamide Hexafluorinated biphenyl + nitroacetamide HATU/DIPEA-mediated coupling Explored as a ROR-γ inhibitor for castration-resistant prostate cancer
2-[(4-Fluorophenyl)sulfanyl]-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide Thioether-linked fluorophenyl + methoxyphenylpropyl Multi-step alkylation/acylation Potential antimicrobial activity due to sulfur moiety

Key Observations :

  • Fluorine Effects : Fluorine atoms enhance lipophilicity and bioavailability, as seen in and .
  • Structural Complexity : The hexafluorinated compound () requires advanced purification techniques (e.g., recrystallization) but shows promise in oncology.

Amides with Heterocyclic Moieties

Heterocycles like pyrazoles or coumarins are integrated to modulate solubility or target specificity:

Compound Name Structural Features Key Findings Reference
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dichlorophenyl + pyrazolone Exhibits penicillin-like structural motifs; forms hydrogen-bonded dimers
(E)-2-((Acryloyloxy)imino)-N-(4-fluorophenyl)acetamide Acrylate-functionalized fluorophenylacetamide Polymerizable monomer for dielectric materials

Key Observations :

  • Crystal Engineering : The pyrazolone derivative () forms hydrogen-bonded networks, influencing solid-state stability.
  • Material Science Applications : The acryloyloxy derivative () is polymerized for optoelectronic uses, diverging from typical pharmaceutical applications.

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